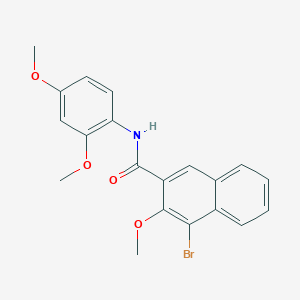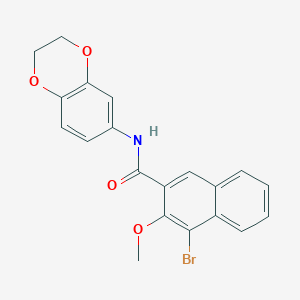![molecular formula C20H23ClN2OS B251066 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251066.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential medical applications. It was first synthesized in the early 1980s and has since been studied for its ability to interact with the endocannabinoid system in the human body.
Mecanismo De Acción
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide acts primarily as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to the activation of various signaling pathways that are involved in pain modulation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide in laboratory experiments is its potency and specificity in binding to cannabinoid receptors. However, its use in animal studies can be limited due to its high lipophilicity and rapid metabolism, which can lead to unpredictable pharmacokinetics.
Direcciones Futuras
There are many potential future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide, including its use in the treatment of various neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies may explore its potential as a novel analgesic agent, or its effects on other physiological processes such as appetite regulation and immune function. Overall, this compound represents a promising avenue for further research in the field of cannabinoid pharmacology.
Métodos De Síntesis
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 4-(1-piperidinylmethyl)aniline, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic properties, with studies suggesting that it may be more effective than traditional pain medications such as opioids.
Propiedades
Fórmula molecular |
C20H23ClN2OS |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-6-10-19(11-7-17)25-15-20(24)22-18-8-4-16(5-9-18)14-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24) |
Clave InChI |
IBRFACOOKALCEO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)

